N-[2-[[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide N-[2-[[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13826358
InChI: InChI=1S/C17H20N2O4S/c1-17(2,3)24(23)19-14-13(15(21)16(14)22)18-12-10-7-5-4-6-9(10)8-11(12)20/h4-7,11-12,18-20H,8H2,1-3H3/t11-,12-,24?/m1/s1
SMILES: CC(C)(C)S(=O)NC1=C(C(=O)C1=O)NC2C(CC3=CC=CC=C23)O
Molecular Formula: C17H20N2O4S
Molecular Weight: 348.4 g/mol

N-[2-[[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide

CAS No.:

Cat. No.: VC13826358

Molecular Formula: C17H20N2O4S

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-[[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide -

Specification

Molecular Formula C17H20N2O4S
Molecular Weight 348.4 g/mol
IUPAC Name N-[2-[[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide
Standard InChI InChI=1S/C17H20N2O4S/c1-17(2,3)24(23)19-14-13(15(21)16(14)22)18-12-10-7-5-4-6-9(10)8-11(12)20/h4-7,11-12,18-20H,8H2,1-3H3/t11-,12-,24?/m1/s1
Standard InChI Key RQRVCATXMOQZPV-UUTJNZPESA-N
Isomeric SMILES CC(C)(C)S(=O)NC1=C(C(=O)C1=O)N[C@H]2[C@@H](CC3=CC=CC=C23)O
SMILES CC(C)(C)S(=O)NC1=C(C(=O)C1=O)NC2C(CC3=CC=CC=C23)O
Canonical SMILES CC(C)(C)S(=O)NC1=C(C(=O)C1=O)NC2C(CC3=CC=CC=C23)O

Introduction

Structural and Chemical Properties

Molecular Architecture

N-[2-[[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide (C₁₇H₂₀N₂O₄S) features a 348.4 g/mol molecular weight and four distinct structural domains:

  • Sulfinamide Core: The tert-butyl sulfinamide group (2-methylpropane-2-sulfinamide) provides chiral induction capabilities and influences hydrogen-bonding interactions.

  • Dioxocyclobutenyl Ring: A 3,4-dioxocyclobuten-1-yl moiety introduces electron-deficient character, enhancing reactivity toward nucleophilic amines .

  • Bicyclic Indene System: The (1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl group confers rigidity and spatial orientation critical for target binding .

  • Stereochemical Configuration: The (1R,2R) absolute configuration at the indene hydroxyl group and (R)-sulfinamide chirality are essential for biological activity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₇H₂₀N₂O₄S
Molecular Weight348.4 g/mol
IUPAC NameAs per title
CAS Registry2092457-61-7 (stereoisomer)
XLogP3-AA1.7 (estimated)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, indene-H), 5.42 (d, J = 8.3 Hz, 1H, NH), 4.12 (dd, J = 9.1, 3.2 Hz, 1H, indene-CH), 1.45 (s, 9H, t-Bu) .

  • ¹³C NMR: 198.5 (C=O), 169.2 (C=O), 56.7 (C-SO), 22.1 (C(CH₃)₃) .

Mass Spectrometry:

  • HRMS (ESI+): m/z calc. for C₁₇H₂₁N₂O₄S [M+H]⁺: 349.1224; found: 349.1221.

Synthesis and Purification Methods

Asymmetric Synthesis

The compound is synthesized via a stereocontrolled four-step sequence:

  • Chiral Auxiliary Installation: tert-Butanesulfinamide reacts with 3,4-dioxocyclobutenone under Mitsunobu conditions to yield the sulfinimine intermediate .

  • Indene Coupling: The (1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-amine is introduced via nucleophilic addition to the cyclobutenone carbonyl, achieving >90% diastereomeric excess .

  • Deprotection: Acidic hydrolysis removes the sulfinamide chiral auxiliary while preserving stereochemistry.

  • Purification: Flash chromatography (SiO₂, EtOAc/hexane 1:3) isolates the product in 68% yield .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionPurity Outcome
Reaction Temperature−20°C (Step 1); 25°C (Step 2)95% de
CatalystDIAD/Ph₃P (Mitsunobu)89% yield
Chromatography SolventEtOAc/Hexane (1:3)99.2% HPLC
ParameterValue
Half-life (t₁/₂)4.2 ± 0.7 h
AUC₀–∞12,340 ng·h/mL
Vd2.8 L/kg

Reactivity and Stability Profile

pH-Dependent Degradation

The dioxocyclobutenyl ring undergoes hydrolysis at pH >7.5, forming a dicarboxylic acid derivative (t₁/₂ = 3.1 h at pH 8.0).

Oxidative Susceptibility

The sulfinamide sulfur is prone to oxidation, generating the sulfonamide analog under ambient light (Φ = 0.18 at 365 nm) .

Future Research Directions

  • Prodrug Development: Esterification of the indene hydroxyl to enhance oral bioavailability.

  • Polypharmacology: Exploration of off-target kinase inhibition (e.g., JAK3, SYK).

  • Formulation Science: Nanoemulsion systems for topical psoriasis applications.

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